molecular formula C11H17NO3 B1403934 4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid CAS No. 1428233-43-5

4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B1403934
M. Wt: 211.26 g/mol
InChI Key: IYNGVJHNUWGREC-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid is a cyclic amino acid with a unique structural characteristic . It has a molecular weight of 211.26 . The IUPAC name for this compound is 4-cyclohexyl-2-oxopyrrolidine-3-carboxylic acid .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code for this compound is 1S/C11H17NO3/c13-10-9 (11 (14)15)8 (6-12-10)7-4-2-1-3-5-7/h7-9H,1-6H2, (H,12,13) (H,14,15) .

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study by Kharchenko et al. (2008) discusses the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids. This research provides insights into the biological activity of these compounds using PASS prediction (Kharchenko, Detistov, & Orlov, 2008).

Asymmetric Diels–Alder Cycloaddition

Songis et al. (2007) explored the asymmetric Diels–Alder cycloaddition of 1-Aminocyclohexadiene to Chiral Acrylate. This method synthesizes enantiopure bicyclic β-amino acids, including derivatives of 4-cyclohexyl-2-oxopyrrolidine-3-carboxylic acid, providing valuable insights into asymmetric synthesis techniques (Songis, Didierjean, Laurent, Martínez, & Calmès, 2007).

Cocrystal Formation

Research by Bhogala and Nangia (2003) demonstrated the formation of cocrystals involving cyclohexanetricarboxylic acid with various bipyridine homologues. This study contributes to the understanding of hydrogen bonding in neutral and ionic complexes, which can be relevant for the study of 4-cyclohexyl-2-oxopyrrolidine-3-carboxylic acid derivatives (Bhogala & Nangia, 2003).

properties

IUPAC Name

4-cyclohexyl-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10-9(11(14)15)8(6-12-10)7-4-2-1-3-5-7/h7-9H,1-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNGVJHNUWGREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CNC(=O)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
4-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid

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